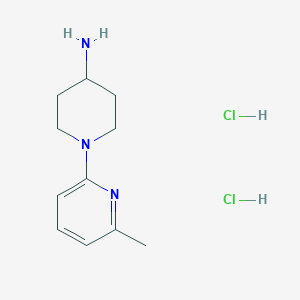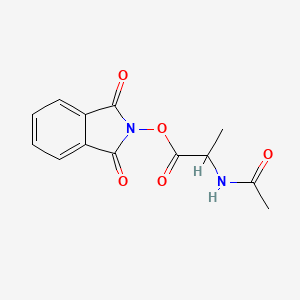
1,3-Dioxoisoindolin-2-yl acetylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Vorbereitungsmethoden
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate can be achieved through several methods. Common synthetic routes include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve the use of alpha halo-ketones and amino nitriles . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents . Industrially, it is used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate can be compared with other similar compounds, such as 2H-isoindole-2-acetic acid and 1,3-dihydro-α-methyl-1,3-dioxo-isoindoline . These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate lies in its specific functional groups and the resulting properties that make it suitable for various applications .
Eigenschaften
Molekularformel |
C13H12N2O5 |
|---|---|
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 2-acetamidopropanoate |
InChI |
InChI=1S/C13H12N2O5/c1-7(14-8(2)16)13(19)20-15-11(17)9-5-3-4-6-10(9)12(15)18/h3-7H,1-2H3,(H,14,16) |
InChI-Schlüssel |
KHOKZHAKYVAESM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


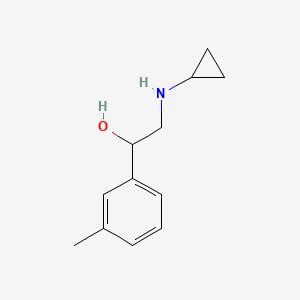
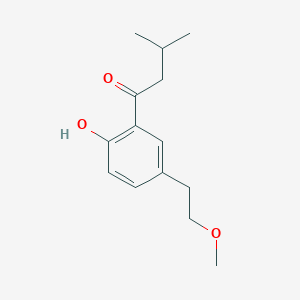
![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)

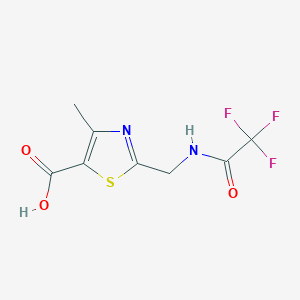
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)


![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
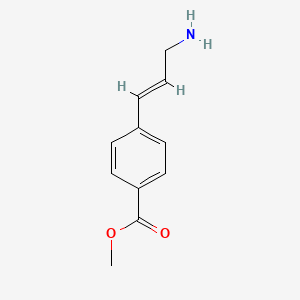

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
